molecular formula C13H17FN2O3 B3027147 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1233955-62-8

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Cat. No.: B3027147
CAS No.: 1233955-62-8
M. Wt: 268.28
InChI Key: BKFDNHMLPPTHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a chemical compound with the molecular formula C13H17FN2O3 It is characterized by the presence of a piperidine ring substituted with a fluorinated nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine typically involves the nucleophilic substitution of a suitable piperidine derivative with a fluorinated nitrophenoxy compound. One common method involves the reaction of 4-fluoro-2-nitrophenol with a piperidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The fluorinated phenoxy group can be subjected to reduction reactions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(4-Fluoro-2-aminophenoxy)methyl]-1-methylpiperidine .

Scientific Research Applications

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine involves its interaction with specific molecular targets. The fluorinated nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also play a role in binding to biological targets, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride
  • 2-(5-Fluoro-2-nitrophenoxy)ethanol
  • 4-Fluoro-2-nitrophenol

Uniqueness

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is unique due to its specific combination of a fluorinated nitrophenoxy group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-15-6-4-10(5-7-15)9-19-13-3-2-11(14)8-12(13)16(17)18/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFDNHMLPPTHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211511
Record name 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-62-8
Record name 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 3
Reactant of Route 3
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 4
Reactant of Route 4
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 5
Reactant of Route 5
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 6
Reactant of Route 6
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.